2-Fluoro-6-methoxy-N-methylaniline
Description
Significance and Context of Fluoro-Methoxy Anilines in Chemical Research
Fluoro-methoxy anilines are a class of aromatic compounds that have garnered considerable attention in chemical research, primarily due to the unique properties conferred by the fluorine and methoxy (B1213986) substituents. The incorporation of fluorine into organic molecules can significantly influence their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. biosynth.comsigmaaldrich.com The methoxy group, an electron-donating substituent, can also modulate the electronic environment of the aniline (B41778) ring, affecting its reactivity and interaction with other molecules.
The strategic placement of both fluoro and methoxy groups on an aniline scaffold creates a versatile chemical entity with potential applications in medicinal chemistry and materials science. For instance, various fluoro-methoxy aniline derivatives are utilized as key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). nih.govmdpi.com Their enhanced reactivity and solubility profiles make them attractive building blocks for chemists. sigmaaldrich.com
Structural Distinctiveness of 2-Fluoro-6-methoxy-N-methylaniline
The structure of this compound is characterized by an aniline core substituted at the ortho positions with a fluorine atom and a methoxy group, and an N-methyl group on the amino functionality. This specific arrangement of substituents gives rise to a unique set of steric and electronic properties.
The presence of two ortho substituents, one strongly electron-withdrawing (fluoro) and one electron-donating (methoxy), creates a distinct electronic environment on the aromatic ring. This can influence the regioselectivity of further chemical transformations. The N-methyl group, in addition to increasing the molecule's basicity compared to the primary aniline, also introduces steric bulk around the nitrogen atom, which can affect its nucleophilicity and the conformational preferences of the molecule.
Table 1: Chemical Identifiers for this compound Hydrochloride
| Identifier | Value |
|---|---|
| CAS Number | 1379212-40-4 |
| Molecular Formula | C₈H₁₁ClFNO |
| Molecular Weight | 191.63 g/mol |
Overview of Research Domains Pertaining to Substituted Anilines
Substituted anilines are a cornerstone of modern organic synthesis and find application in a wide array of research domains. Their versatility as synthetic intermediates makes them indispensable in the production of a diverse range of chemical products.
In the realm of pharmaceutical development , substituted anilines are integral to the synthesis of numerous drugs. They form the core structure of many therapeutic agents, and the nature and position of the substituents can be fine-tuned to optimize pharmacological properties such as efficacy, selectivity, and metabolic stability. sigmaaldrich.com For example, fluorinated anilines are often explored in the development of new therapeutic agents, including those with potential anticancer activity. mdpi.com
The agrochemical industry also relies heavily on substituted anilines for the development of herbicides, pesticides, and fungicides. The specific substitution patterns on the aniline ring can be tailored to target particular biological pathways in pests and weeds, leading to more effective and selective crop protection agents.
Furthermore, substituted anilines are crucial in materials science for the synthesis of dyes, pigments, and polymers. The electronic properties of the aniline derivative, dictated by its substituents, determine the color and performance of the resulting materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZOBEZHMQLSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611105 | |
| Record name | 2-Fluoro-6-methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502435-19-0 | |
| Record name | 2-Fluoro-6-methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Fluoro 6 Methoxy N Methylaniline
Strategies for Regioselective Functionalization of the Aniline (B41778) Core
Achieving the 2-fluoro-6-methoxy substitution pattern on an aniline ring requires precise control over the regioselectivity of the functionalization reactions. Several powerful strategies have been developed to introduce these groups onto the aromatic nucleus.
Directed Ortho-Metalation Approaches for Fluorine and Methoxy (B1213986) Introduction
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile to install the desired functional group.
For the synthesis of a 2-fluoro-6-methoxy substituted pattern, a methoxy group can serve as an effective DMG. wikipedia.org Starting with a precursor like 3-fluoroaniline, protection of the amine (e.g., as a pivalamide (B147659) or carbamate) enhances its directing ability and prevents side reactions. Subsequent treatment with a strong lithium base like s-BuLi in the presence of TMEDA at low temperatures (e.g., -78 °C) would deprotonate the position ortho to the directing group. uwindsor.caharvard.edu Quenching this lithiated species with an electrophilic methoxylating agent, such as MoOPH (Oxodiperoxymolybdenum(pyridine)(HMPA)), would introduce the methoxy group. A subsequent deprotection step would yield the 2-fluoro-6-methoxyaniline (B1297489) core. The hierarchy of directing groups is crucial, and groups like -OCONR2 are among the most powerful DMGs. uwindsor.ca
The relative directing strength of different groups on the ring and steric effects play a significant role in determining the site of metalation. baranlab.org In cases with multiple potential sites, the lithiation generally occurs ortho to the strongest directing group. harvard.edu
Nucleophilic Aromatic Substitution Pathways to Fluoro-Methoxy Anilines
Nucleophilic aromatic substitution (SNAr) provides another key pathway to functionalized anilines. This reaction is most effective when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. nih.gov
A plausible SNAr strategy to access the 2-fluoro-6-methoxyaniline scaffold could begin with a precursor such as 1,3-difluoro-2-nitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack. A regioselective substitution of one fluorine atom with a methoxide (B1231860) source (e.g., sodium methoxide in methanol) could be achieved, capitalizing on the directing effects of the nitro group. This would be followed by the reduction of the nitro group to an amine, for example, through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. lookchem.com
In some cases, the substitution can proceed via a concerted mechanism (cSNAr) without forming a stable Meisenheimer intermediate. nih.gov The choice of solvent can also influence the regiochemistry of the substitution. acgpubs.orgebyu.edu.tr For instance, studies have shown that the substitution of fluorine on polyfluorinated benzaldehydes with methoxy groups can occur competitively in methanol (B129727), while using a solvent like THF can suppress this side reaction. acgpubs.orgebyu.edu.tr
Palladium-Catalyzed Cross-Coupling Strategies for Aryl Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. This approach would typically involve coupling a suitably substituted aryl halide or triflate with an amine source.
To construct the 2-fluoro-6-methoxy-N-methylaniline, one could envision a strategy starting with a precursor like 2-bromo-1-fluoro-3-methoxybenzene. A palladium-catalyzed coupling of this aryl bromide with methylamine, using a suitable palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., BINAP, XPhos), would furnish the target molecule. The reaction conditions, including the choice of base, solvent, and temperature, are critical for achieving high yields. These reactions are known for their broad functional group tolerance. nih.gov
Recent advancements have also explored the palladium-catalyzed nucleomethylation of alkynes to construct methylated heteroaromatic compounds, demonstrating the versatility of palladium catalysis in introducing methyl groups in complex molecular scaffolds. nih.gov
N-Alkylation Techniques for Selective Methylation
Once the 2-fluoro-6-methoxyaniline core is synthesized, the final step is the selective introduction of a methyl group onto the nitrogen atom. Care must be taken to avoid over-alkylation, which would lead to the formation of a tertiary amine.
Reductive Amination Methods for Secondary Amine Formation
Reductive amination is a widely used and highly effective method for the synthesis of secondary amines. thieme-connect.com The process involves the reaction of a primary amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding amine.
For the N-methylation of 2-fluoro-6-methoxyaniline, formaldehyde (B43269) is the ideal carbonyl partner. The reaction is typically carried out in the presence of a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly effective reagent for this transformation as it is selective for the reduction of imines in the presence of other functional groups. An alternative approach involves using borane-tetrahydrofuran (B86392) complex (BH3·THF). thieme-connect.com More recently, metal-free reductive amination using hydrosilanes catalyzed by B(C6F5)3 has emerged as a water-tolerant and operationally simple method. bris.ac.ukacs.org
| Reducing Agent | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), Acetic Acid | Mild, selective for imines, commercially available. | Stoichiometric amounts are required. |
| Borane-THF Complex (BH3·THF) | THF or CH2Cl2/AcOH | Effective for electron-deficient anilines. thieme-connect.com | Can reduce other functional groups. |
| Hydrosilanes / B(C6F5)3 | "Wet" solvents, raised temperatures. bris.ac.uk | Water-tolerant, metal-free, low catalyst loading. bris.ac.uk | Requires elevated temperatures. |
Direct N-Methylation using Catalytic Systems
Direct methylation of anilines using a methylating agent offers an alternative route. However, traditional methods using reagents like methyl iodide or dimethyl sulfate (B86663) often suffer from a lack of selectivity, leading to mixtures of mono- and di-methylated products, as well as the formation of quaternary ammonium (B1175870) salts.
Modern catalytic systems have been developed to address this challenge, enabling highly selective mono-N-methylation. These methods often utilize methanol as a green and inexpensive C1 source through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net Ruthenium and iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective catalysts for this transformation. acs.orgrsc.orgacs.org These reactions typically proceed under basic conditions (e.g., using KOtBu or Cs2CO3) at elevated temperatures. acs.orgrsc.org For example, cyclometalated ruthenium complexes have been shown to effectively methylate anilines with methanol at temperatures as low as 60 °C. rsc.org Iridium(I) complexes with N,O-functionalized NHC ligands have also demonstrated high conversions and complete selectivity to mono-N-methylation products with various aniline derivatives. acs.org
| Catalyst System | Base | Temperature | Key Features | Reference |
|---|---|---|---|---|
| Cyclometalated Ruthenium Complexes | NaOH or KOtBu | 60-70 °C | Mild conditions, high selectivity for N-methylanilines. | rsc.org |
| NHC-Ir(I) Complexes | Cs2CO3 | ~110 °C | Good conversions, complete selectivity. | acs.org |
| Nitrile-Substituted NHC-Ir(III) Complexes | KOtBu | 120 °C | Good yields, solvent-free options. | acs.orgnih.gov |
Protecting Group Strategies in N-Methylation
The introduction of a methyl group onto the nitrogen atom of 2-fluoro-6-methoxyaniline can be a delicate process. The presence of other reactive sites in the molecule and the potential for over-methylation to form the tertiary amine necessitate the use of protecting groups in some synthetic routes. Protecting groups temporarily block the amine functionality, allowing for other chemical transformations to occur, and can then be selectively removed.
One commonly employed protecting group for anilines is the fluorenylmethyloxycarbonyl (Fmoc) group. enamine.net The protection of the starting amine, 2-fluoro-6-methoxyaniline, can be achieved by reacting it with N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu). enamine.net This reaction typically proceeds under mild basic conditions. Once the Fmoc group is in place, the N-methylation can be carried out using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride. The final step is the deprotection of the Fmoc group, which is efficiently accomplished using a base, commonly a solution of piperidine (B6355638) in an organic solvent. enamine.net
Another effective protecting group is the tert-butyldimethylsilyl (TBS) group. The chemoselective protection of anilines to form N-TBS derivatives can be achieved by deprotonating the amine with an organolithium reagent, such as methyllithium, followed by the addition of TBS-Cl. rsc.org This protection is performed under exceptionally mild conditions. rsc.org Following N-TBS protection, the methylation can be performed, and the TBS group can be readily cleaved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.
Multicomponent Reactions Incorporating this compound Scaffolds
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. While specific MCRs incorporating the this compound scaffold are not extensively documented, the principles of MCRs can be applied to synthesize more complex molecules derived from this aniline.
For instance, aniline derivatives are common components in various MCRs, such as the Ugi and Passerini reactions, to generate diverse molecular scaffolds. In a hypothetical scenario, this compound could serve as the amine component in an Ugi four-component reaction. This reaction would involve the aniline, a ketone or aldehyde, a carboxylic acid, and an isocyanide. The resulting product would be a complex α-acylamino amide containing the 2-fluoro-6-methoxy-N-methylphenyl moiety.
The development of novel MCRs involving this compound would be a valuable endeavor for generating libraries of new chemical entities for drug discovery and other applications. The inherent efficiency and atom economy of MCRs make them an attractive synthetic strategy.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netchemrxiv.orgchemrxiv.orgvixra.orgsphinxsai.com These principles can be effectively applied to the synthesis of this compound.
A key green approach for the N-methylation of anilines is the use of catalytic methods that employ more environmentally benign methylating agents than traditional alkyl halides. For example, methanol can be used as a C1 source for N-methylation in the presence of transition-metal catalysts. nih.govrsc.orgrsc.org Ruthenium(II) and Iridium(III) complexes have shown high efficiency in catalyzing the N-methylation of anilines with methanol, where water is the only byproduct. nih.govrsc.orgrsc.orgnih.gov This "borrowing hydrogen" methodology is highly atom-economical. nih.gov
The choice of solvent is another critical aspect of green chemistry. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (a safer alternative to THF), or even conducting reactions in water or under solvent-free conditions, significantly reduces the environmental impact of a synthesis. rsc.org For example, the synthesis of some substituted anilines has been reported to be achievable by grinding the reactants together without any solvent.
Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, contributes to the greenness of the process by minimizing waste. rsc.org The development of a catalytic system for the N-methylation of 2-fluoro-6-methoxyaniline that operates under mild conditions, uses a non-toxic solvent, and allows for catalyst recycling would represent an ideal green synthetic route.
Table 1: Comparison of N-Methylation Strategies
| Method | Methylating Agent | Catalyst/Reagent | Advantages | Disadvantages |
| Protecting Group Strategy (Fmoc) | Methyl Iodide | Fmoc-OSu, Base | High selectivity, well-established | Multiple steps, generates waste |
| Protecting Group Strategy (TBS) | Methyl Iodide | MeLi, TBS-Cl, TBAF | Mild conditions | Multiple steps, use of organolithium |
| Catalytic N-Methylation | Methanol | Ru(II) or Ir(III) complexes | High atom economy, green C1 source | Requires catalyst, may need high temp. |
Elucidating the Chemical Reactivity and Mechanistic Pathways of 2 Fluoro 6 Methoxy N Methylaniline
Electrophilic Aromatic Substitution Reactions of 2-Fluoro-6-methoxy-N-methylaniline
The benzene (B151609) ring of this compound is susceptible to attack by electrophiles. The outcome of these reactions is largely controlled by the directing effects of the existing substituents.
Regiochemical Considerations in Electrophilic Attack
The N-methylamino and methoxy (B1213986) groups are both strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. chemistrysteps.com The fluorine atom, while electronegative and deactivating through induction, also acts as an ortho-, para-director because of its lone pairs of electrons. The combined influence of these groups directs incoming electrophiles to specific positions on the aromatic ring. The powerful activating and directing effects of the amino and methoxy groups generally make the positions ortho and para to them the most nucleophilic and therefore the most likely sites of electrophilic attack.
Given the substitution pattern of this compound, the primary sites for electrophilic attack are the C4 and C5 positions. The C4 position is para to the strongly activating N-methylamino group and ortho to the methoxy group. The C5 position is para to the methoxy group and meta to the N-methylamino group. The steric hindrance from the ortho-substituents may also play a role in favoring attack at the less hindered C4 position.
Nucleophilic Reactions Involving this compound
The presence of the secondary amine and the fluorine atom on the aromatic ring allows for a range of nucleophilic reactions.
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. chemguide.co.uk This functionality can readily participate in reactions with various electrophiles. For instance, it can be acylated by reacting with acid chlorides or acid anhydrides to form the corresponding amide. pressbooks.pub Secondary amines are generally considered strong nucleophiles, often more so than primary amines due to the electron-donating nature of the additional alkyl group, though steric hindrance can sometimes temper this reactivity. fiveable.me The nucleophilicity of amines is a critical factor in their reaction rates with electrophiles. fiveable.me The lone pair on the nitrogen can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. chemguide.co.uk For example, secondary amines undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines. chemistryguru.com.sg
Potential for Nucleophilic Aromatic Substitution of Halogen
Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNA_r), particularly when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this molecule, the fluorine atom could potentially be displaced by a strong nucleophile. For SNA_r to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups helps to stabilize this intermediate. libretexts.org While the methoxy and N-methylamino groups are electron-donating, the electronegativity of the fluorine itself contributes to making the carbon it is attached to electrophilic. The success of a nucleophilic aromatic substitution of the fluorine would depend on the reaction conditions and the strength of the incoming nucleophile. Studies have shown that fluorine is often a good leaving group in such reactions, especially when the aromatic ring is highly electron-deficient. ebyu.edu.tr
Oxidation and Reduction Chemistry of this compound
The functional groups on this compound are susceptible to both oxidation and reduction, leading to a variety of potential products.
The secondary amine functionality can be oxidized. The specific products of oxidation would depend on the oxidizing agent used. Mild oxidizing agents might lead to the formation of hydroxylamines or other partially oxidized species. Stronger oxidizing agents could potentially lead to more extensive degradation of the molecule.
Conversely, the aromatic ring system can be subjected to reduction under certain conditions. Catalytic hydrogenation, for example, could potentially reduce the benzene ring to a cyclohexane (B81311) ring, although this typically requires harsh conditions. More selective reductions might target other functionalities if present. The fluorine and methoxy groups are generally stable to common reducing agents.
Oxidative Transformations of the Aniline (B41778) Moiety
The aniline functionality is prone to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on the oxidative transformations of this compound are not extensively documented, analogous reactions with substituted anilines suggest potential pathways. For instance, oxidative coupling reactions of N-substituted anilines can lead to the formation of dimeric products or participate in C-H activation/C-N coupling cascades. The presence of the N-methyl group can influence the course of these reactions, potentially leading to the formation of N-nitrosoanilines under specific oxidative nitrosation conditions. These intermediates can then undergo further transformations, such as rhodium-catalyzed oxidative coupling with allyl alcohols to form ortho-substituted products. acs.org
Reductive Pathways for Derivative Synthesis
The chemical landscape of this compound also encompasses reductive transformations, which are crucial for the synthesis of its derivatives. A key reductive pathway involves the cleavage of the C-N bond within the N-methylaniline moiety. This can be achieved using various reducing agents and conditions. For instance, the reductive cleavage of C-N bonds in N-methylanilines and related amides can be accomplished using methods like single-electron transfer (SET) promoted by reagents such as samarium(II) iodide. researchgate.net This process allows for the removal of the methyl group or even the entire amino group, providing access to the corresponding primary aniline or the defunctionalized arene, respectively. Such transformations are valuable for strategic deprotection or modification of the aniline core.
Transition Metal-Catalyzed Transformations Utilizing this compound
The true synthetic prowess of this compound is unlocked through its participation in transition metal-catalyzed cross-coupling reactions. The presence of the aniline nitrogen and the potential for introducing a leaving group on the aromatic ring make it a versatile partner in the construction of complex molecular architectures.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. While direct Suzuki-Miyaura coupling of this compound itself as the amine partner is not the primary application, its corresponding aryl halide or triflate derivatives are excellent substrates. For instance, an ortho-bromo derivative of 2-fluoro-6-methoxyaniline (B1297489) can readily participate in Suzuki-Miyaura coupling with a variety of boronic esters. nih.gov The reaction tolerates both the fluorine and methoxy substituents, highlighting the robustness of this methodology. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the specific coupling partners.
A representative example would involve the coupling of a hypothetical 2-bromo-6-fluoro-3-methoxyaniline derivative with an arylboronic acid.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | High |
This is a representative table based on similar reactions and is for illustrative purposes.
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and this compound can act as the amine coupling partner. The presence of the ortho-fluoro and methoxy groups can influence the reactivity of the N-methylamino group. Studies on the Buchwald-Hartwig amination of ortho-substituted aryl tosylates bearing fluoro and methoxy substituents have shown that these reactions proceed smoothly, indicating that the steric and electronic environment of this compound is well-suited for this transformation. acs.org
For example, the coupling of this compound with an aryl bromide would typically employ a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | High |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 120 | Moderate to High |
This is a representative table based on similar reactions and is for illustrative purposes.
Other Cross-Coupling Methodologies
Beyond the well-established Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound and its derivatives can potentially participate in other cross-coupling methodologies. These include, but are not limited to, Sonogashira coupling for the introduction of alkyne moieties, Heck coupling for the formation of carbon-carbon bonds with alkenes, and various C-H activation/functionalization reactions. The specific reactivity in these transformations would be highly dependent on the catalyst system and reaction conditions employed. The inherent electronic properties of the substituted aniline ring make it a promising candidate for directed C-H functionalization reactions, where the amino group or a derivative thereof can act as a directing group to achieve regioselective C-C or C-heteroatom bond formation.
Advanced Applications of 2 Fluoro 6 Methoxy N Methylaniline in Organic Synthesis
Role as a Synthetic Intermediate in Complex Molecule Synthesis
2-Fluoro-6-methoxy-N-methylaniline serves as a crucial intermediate in the synthesis of complex molecules due to the unique reactivity conferred by its substituent groups. The presence of a fluorine atom, a methoxy (B1213986) group, and an N-methylamino group on the aniline (B41778) scaffold allows for a variety of chemical transformations. These functional groups can influence the electronic properties and steric environment of the molecule, enabling regioselective reactions and the construction of intricate molecular architectures. chemimpex.com
The strategic positioning of the fluoro and methoxy groups on the aromatic ring modifies the nucleophilicity of the amine and can direct further substitutions. This controlled reactivity is highly valuable in multi-step syntheses where precision is paramount. The N-methyl group also plays a significant role, impacting the compound's solubility and reactivity in subsequent chemical steps. sigmaaldrich.com
Below is a table summarizing the key properties of this compound that make it a valuable synthetic intermediate.
| Property | Significance in Synthesis |
| Fluorine Substitution | Enhances reactivity and can direct selective chemical transformations. chemimpex.com |
| Methoxy Group | Influences the electronic nature of the aromatic ring and provides a site for further functionalization. chemimpex.com |
| N-Methylamino Group | Affects the nucleophilicity and steric accessibility of the nitrogen atom. sigmaaldrich.com |
| Combined Effect | Allows for the construction of complex molecular frameworks with high precision. |
Building Block for Complex Polycyclic and Heterocyclic Systems
The unique structural features of this compound make it an excellent starting material for the synthesis of a wide array of complex polycyclic and heterocyclic compounds. These ring systems are foundational to many areas of chemical science, including medicinal chemistry and materials science.
Synthesis of Indole (B1671886) Derivatives and Analogues
Indole and its derivatives are a prominent class of nitrogen-containing heterocycles found in many biologically active natural products and synthetic compounds. nih.gov The methoxy-activated indole framework, in particular, has been a subject of extensive research due to its enhanced reactivity and presence in various pharmaceuticals and chemosensors. chim.it
The synthesis of methoxy-activated indoles can be achieved through several established methods, including the Fischer, Bischler, and Hemetsberger indole syntheses, often utilizing substituted anilines as key starting materials. chim.it For instance, the reaction of an appropriately substituted aniline with other reagents can lead to the formation of the core indole structure, which can be further elaborated. nih.gov The presence of a methoxy group can enhance the reactivity of the indole ring, facilitating further functionalization. chim.it
Construction of Quinoline (B57606) and Related Nitrogen-Containing Heterocycles
Quinolines are another important class of nitrogen-containing heterocycles with a broad spectrum of applications, including their use as antimalarial and antimicrobial agents. nih.gov The synthesis of quinoline derivatives often involves the cyclization of substituted anilines.
For example, a facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been reported, starting from p-anisidine (B42471) and 2-fluoromalonic acid. researchgate.net This highlights how substituted anilines are pivotal in constructing the quinoline scaffold. The substituents on the aniline ring, such as the fluoro and methoxy groups in this compound, can be strategically incorporated into the final quinoline product, influencing its properties and potential applications. beilstein-journals.org The synthesis of 6-methoxy-2-arylquinoline analogues has also been explored for their potential as P-glycoprotein inhibitors. nih.gov
Precursor in Natural Product Synthesis
While direct examples of this compound in the total synthesis of specific natural products are not extensively documented in the provided search results, its structural motifs are present in various natural compounds. The substituted aniline core is a common feature in many alkaloids and other biologically active molecules.
The synthesis of complex natural products often relies on the use of versatile building blocks that can be elaborated into the final target molecule. Given its functional group array, this compound represents a potential precursor for the synthesis of natural products containing a substituted aminobenzene moiety. The strategic manipulation of its fluoro, methoxy, and N-methyl groups could provide a pathway to introduce key structural features found in nature.
Rational Design of Organic Materials Precursors
The development of advanced organic materials with tailored properties is a rapidly growing field of research. The unique electronic and structural characteristics of this compound make it an attractive precursor for the rational design of such materials.
The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and intermolecular interactions. sigmaaldrich.com Similarly, the methoxy group can influence the material's solubility and morphology. chemimpex.com These features are critical in the design of organic semiconductors, polymers, and other functional materials. For instance, fluorinated quinoline derivatives have been investigated for their applications in materials science. The ability to use this compound as a building block allows for the precise introduction of these desirable properties into larger, more complex organic structures intended for materials applications.
Structure Reactivity and Structure Property Relationships in Fluoro Methoxy N Methylanilines
Electronic and Steric Effects of Fluorine Substitution on Reactivity
The presence of a fluorine atom on the aromatic ring, particularly at the ortho position relative to the amino group, introduces significant electronic and steric effects. Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (σI). nih.gov This effect decreases the electron density of the benzene (B151609) ring, which in turn can make the arylamine less basic compared to unsubstituted aniline (B41778). chemistrysteps.com
While fluorine does possess lone pairs of electrons that can participate in a resonance-donating effect (a positive mesomeric effect, +M), its inductive effect is generally considered to be dominant. nih.gov This strong electron-withdrawing nature stabilizes molecular orbitals and can influence the molecule's physical and chemical properties, including surface tension and thermal stability. nih.gov In some contexts, fluorine substitution has been shown to enhance the ability of an adjacent amine group to form strong hydrogen bonds. researchgate.net The unique properties imparted by fluorine are often exploited in the synthesis of agrochemicals, pharmaceuticals, and materials. researchgate.netchemimpex.com
Inductive and Resonance Effects of the Methoxy (B1213986) Group
The methoxy group (–OCH3) exhibits a dual electronic nature. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that can decrease the electron density on the aniline nitrogen, making it less basic. stackexchange.comyoutube.com This effect is most pronounced when the methoxy group is in the meta position, where resonance effects are not operative. stackexchange.com
Impact of the N-Methyl Group on Steric Hindrance and Basicity
The substitution of a hydrogen atom on the aniline nitrogen with a methyl group introduces both electronic and steric changes. Electronically, the methyl group is electron-donating through an inductive effect, which should increase the electron density on the nitrogen atom and thereby increase its basicity. bloomtechz.comquora.com
However, this is counteracted by two other factors. Firstly, the nitrogen's lone pair is still delocalized into the benzene ring via resonance, which reduces its availability to accept a proton. bloomtechz.com Secondly, the methyl group introduces steric hindrance around the nitrogen atom. This bulkiness can impede the approach of a proton, a phenomenon known as steric inhibition of protonation, which tends to decrease basicity, particularly in ortho-substituted anilines. bloomtechz.comquora.com The interplay of these factors—inductive donation, resonance delocalization, and steric hindrance—determines the ultimate basicity of N-methylated anilines.
Comparative Analysis with Related Aniline Derivatives
To fully appreciate the properties of 2-Fluoro-6-methoxy-N-methylaniline, it is instructive to compare it with related aniline derivatives. The position of substituents, the identity of the halogen, and the degree of N-alkylation all significantly alter the molecule's characteristics.
Isomeric Effects of Substituent Positions
The relative positions of substituents on the aniline ring have a profound impact on the molecule's properties, primarily its basicity.
Methoxy Anilines (Anisidines) : The basicity of methoxy anilines is a classic example of isomeric effects. The p-methoxy isomer is more basic than aniline because the strong electron-donating resonance effect (+R) from the para position dominates. stackexchange.com In contrast, the m-methoxy isomer is less basic than aniline because only the electron-withdrawing inductive effect (-I) operates from the meta position. stackexchange.com The o-methoxy isomer is also less basic than aniline, suggesting that the inductive effect is stronger than the resonance effect from this position. stackexchange.com
Toluidines (Methylanilines) : For methylanilines, the basicity order is generally para > meta > ortho. The ortho isomer is the least basic due to the "ortho effect," where steric inhibition of protonation by the adjacent methyl group overrides its electron-donating inductive effect. quora.com
Nitroanilines : With a strongly electron-withdrawing nitro group (–NO2), the effect is position-dependent. The basicity is most significantly decreased when the nitro group is at the ortho or para position, where it can exert both its strong inductive (-I) and resonance (-R) withdrawing effects. The effect is less pronounced from the meta position. quora.com
Influence of Halogen Identity (e.g., fluoro vs. chloro vs. bromo)
Halogens as substituents on an aniline ring are generally deactivating due to their strong electron-withdrawing inductive effect, which decreases basicity. libretexts.org However, they also possess a resonance-donating effect due to their lone pairs.
When comparing halogens, fluorine's inductive effect is the strongest due to its high electronegativity. In the case of para-substituted haloanilines, basicity can be influenced by the interplay between the halogen's inductive pull and its resonance donation. For instance, p-chloroaniline has been reported to be more basic than p-bromoaniline, a fact attributed to the more effective resonance donation (+M effect) of chlorine's 3p orbitals compared to bromine's 4p orbitals. quora.com The fluorine atom in p-fluoroaniline is highly electronegative and withdraws electron density from the ring, making it a weaker base than aniline. quora.com The unique properties of fluorine, including its ability to form distinct noncovalent interactions, can also influence crystal packing and intermolecular bonding. researchgate.net
Alterations in N-Substitution (e.g., N-H vs. N-methyl vs. N,N-dimethyl)
The degree of substitution on the nitrogen atom significantly affects the basicity of anilines. Aromatic amines are considerably weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring. chemistrysteps.com
Comparing aniline, N-methylaniline, and N,N-dimethylaniline reveals a complex trend. While alkyl groups are electron-donating, which should increase basicity, steric hindrance also plays a crucial role. bloomtechz.comquora.com In N,N-dimethylaniline, the two methyl groups can cause significant steric hindrance that may restrict the delocalization of the nitrogen lone pair into the benzene ring, potentially increasing its availability. quora.comquora.com However, this same steric bulk can hinder protonation. The relative basicity is a fine balance of these electronic and steric factors.
Below is a table comparing the pKb values for aniline and its N-alkylated derivatives. A higher pKb value indicates a weaker base.
| Compound Name | pKb Value |
| Aniline | 9.38 |
| N-Methylaniline | 9.30 |
| N,N-Dimethylaniline | 8.92 |
| Data sourced from NCERT. ncert.nic.in |
This data indicates that in the case of aniline, successive methylation on the nitrogen atom increases the basicity (lowers the pKb).
Computational and Theoretical Investigations of 2 Fluoro 6 Methoxy N Methylaniline
Density Functional Theory (DFT) Studies of Electronic Structure
No published DFT studies on the electronic structure of 2-Fluoro-6-methoxy-N-methylaniline were identified. This type of research would typically involve:
Molecular Orbital Analysis and Charge Distribution
An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The charge distribution would reveal the electrostatic potential and partial charges on individual atoms, indicating sites susceptible to nucleophilic or electrophilic attack.
Prediction of Spectroscopic Parameters
Computational methods are often used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are valuable for interpreting experimental data.
Reaction Mechanism Elucidation via Computational Chemistry
There are no available computational studies detailing the reaction mechanisms involving this compound. Such investigations would typically include:
Transition State Analysis and Energy Barriers
The identification of transition state structures and the calculation of activation energy barriers for proposed reaction pathways. This information is crucial for understanding reaction kinetics and determining the most favorable mechanism.
Solvent Effects in silico Modeling
The modeling of how different solvents would influence the reaction mechanism and energetics. This is often accomplished using implicit or explicit solvent models in computational calculations.
Molecular Dynamics Simulations for Conformational Analysis
No molecular dynamics simulation studies for this compound have been found in the surveyed literature. These simulations would provide insights into the conformational flexibility of the molecule, identifying stable conformers and the dynamics of their interconversion over time.
Computational Prediction of Reactivity and Selectivity
In general, the reactivity of a substituted aniline (B41778) like this compound is governed by the electronic effects of its substituents. The methoxy (B1213986) group (-OCH3) is an activating group that donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. Conversely, the fluorine atom is an electronegative element that withdraws electron density through induction, while also exhibiting a weaker resonance-donating effect. The N-methyl group also contributes to the electronic and steric environment of the molecule.
A theoretical investigation would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the electronic structure of the molecule. Such calculations could provide valuable insights:
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be instrumental in predicting how the molecule interacts with other reagents.
Reaction Pathway Modeling: For specific reactions, computational models can be used to calculate the activation energies of different possible reaction pathways, thereby predicting the most likely products and the regioselectivity of the reaction.
Without specific published research on this compound, any detailed discussion on its computationally predicted reactivity and selectivity would be speculative. The generation of accurate data tables for parameters like HOMO/LUMO energies, Mulliken charges, or Fukui functions requires dedicated computational studies that have not been found in the available literature.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Fluoro 6 Methoxy N Methylaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map out the complete atomic connectivity and stereochemistry.
In the ¹H NMR spectrum of 2-Fluoro-6-methoxy-N-methylaniline, distinct signals are expected for the aromatic protons and the aliphatic protons of the methyl groups. The aromatic region (typically δ 6.5-7.5 ppm) would display a complex pattern due to the three adjacent protons on the benzene (B151609) ring. Their chemical shifts and multiplicities are governed by the electronic effects of the fluorine, methoxy (B1213986), and N-methylamino substituents. The electron-donating methoxy and N-methylamino groups will shield the aromatic protons, shifting them upfield, while the electronegative fluorine atom will have a deshielding effect, particularly on the adjacent proton.
The N-methyl protons would appear as a singlet or a doublet (if coupled to the N-H proton) in the aliphatic region (around δ 2.8-3.0 ppm), while the methoxy protons would present as a sharp singlet further downfield (around δ 3.8-3.9 ppm).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H3 | 6.60-6.75 | Doublet of doublets (dd) | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0 |
| H4 | 6.90-7.10 | Triplet of doublets (td) | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0 |
| H5 | 6.65-6.80 | Doublet of doublets (dd) | J(H,H) ≈ 8.0, J(H,F) ≈ 1.5 |
| NH | Variable (broad singlet) | Broad singlet | - |
| OCH₃ | 3.85 | Singlet (s) | - |
Note: Predicted values are based on data from structurally similar compounds like 2-methoxy-N-methylaniline and 4-fluoro-N-methylaniline. rsc.org
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are highly sensitive to the electronic environment. The carbon attached to the fluorine (C2) will show a large C-F coupling constant. The carbons bonded to the oxygen (C6) and nitrogen (C1) will be significantly deshielded and appear downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| C1 (C-NHCH₃) | 140-145 | Doublet, J ≈ 8-12 |
| C2 (C-F) | 152-158 | Doublet, J ≈ 240-250 |
| C3 | 110-115 | Doublet, J ≈ 2-4 |
| C4 | 122-126 | Doublet, J ≈ 6-8 |
| C5 | 115-120 | Doublet, J ≈ 20-25 |
| C6 (C-OCH₃) | 148-152 | Doublet, J ≈ 12-15 |
| OCH₃ | 55-57 | - |
Note: Predicted values are based on known substituent effects and data from related substituted anilines. rsc.org
¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom in a molecule. rsc.org For this compound, the spectrum would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H3 and H5), providing valuable information about the substitution pattern on the aromatic ring. The typical chemical shift range for a fluorine atom on a benzene ring is between -100 and -140 ppm.
While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals are connected, confirming the molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting H3 with H4, and H4 with H5, confirming their adjacency on the aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond C-H coupling). youtube.com It would definitively link the proton signals for H3, H4, and H5 to their corresponding carbon signals (C3, C4, C5). It would also connect the N-methyl and methoxy proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule. youtube.com Key HMBC correlations would include:
The methoxy protons (OCH₃) to the aromatic carbon C6.
The N-methyl protons (NCH₃) to the aromatic carbon C1.
Aromatic protons to neighboring carbons, helping to assign the quaternary carbons (C1, C2, C6).
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies
HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₀FNO), the calculated exact mass would serve as a primary confirmation of its identity.
Table 3: HRMS Data for this compound
| Formula | Calculated Monoisotopic Mass (Da) |
|---|
In addition to accurate mass, mass spectrometry provides structural information through analysis of fragmentation patterns. In electron ionization (EI) mode, the molecular ion (M⁺˙) would be observed, followed by characteristic fragment ions. For aromatic amines and ethers, common fragmentation pathways include: miamioh.edu
α-cleavage: Loss of a methyl radical (•CH₃) from the N-methyl group to give a stable [M-15]⁺ ion.
Loss of formaldehyde (B43269): A characteristic fragmentation of methoxy-substituted aromatic rings can involve the loss of CH₂O (30 Da).
Loss of HCN: Common in anilines, leading to a fragment corresponding to [M-27]⁺. miamioh.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" spectrum and confirming the presence of specific functional groups. researchgate.netmonash.edu
Key expected vibrational bands for this compound would include:
N-H Stretch: A secondary amine typically shows a weak to medium band in the region of 3300-3500 cm⁻¹ in the IR spectrum.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). researchgate.net
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
C-N Stretch: This vibration for aromatic amines typically appears in the 1250-1360 cm⁻¹ range.
C-O Stretch: The aryl-alkyl ether linkage gives rise to a strong, characteristic C-O stretching band, usually around 1200-1275 cm⁻¹ (asymmetric) and a weaker one near 1000-1075 cm⁻¹ (symmetric). monash.edu
C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region is indicative of the C-F bond.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal framework, which may be weak in the IR spectrum. scirp.org
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | -NH- | ~3400 | Medium-Weak | Weak |
| Aromatic C-H Stretch | Ar-H | 3000-3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | -CH₃ | 2850-2960 | Medium | Medium |
| C=C Stretch | Aromatic Ring | 1450-1600 | Strong-Medium | Strong |
| Asymmetric C-O-C Stretch | Ar-O-CH₃ | ~1250 | Strong | Medium |
| C-N Stretch | Ar-N | ~1300 | Medium | Medium |
X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms and Derivatives
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute structure of a molecule, including bond lengths, bond angles, and torsion angles. The resulting structural data is crucial for understanding the molecule's steric and electronic properties, as well as its intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking.
While specific crystallographic data for this compound is not widely published, the analysis of structurally related aniline (B41778) derivatives provides a clear indication of the insights that can be gained. For instance, studies on substituted aniline derivatives reveal how different functional groups influence the crystal packing and molecular conformation.
A study on two 2H-dibenzo[e,g]indazoles, which are complex derivatives, demonstrated the power of single-crystal X-ray diffraction in confirming their structures. researchgate.net The analyses revealed that one derivative crystallized in the orthorhombic space group P 212121, while the other was in the monoclinic space group P 21. researchgate.net Such determinations are fundamental for understanding the solid-state properties of crystalline materials. The study highlighted the significant role of intermolecular hydrogen bonding and π-π interactions in the molecular packing of these structures. researchgate.net
Similarly, an analysis of two related 4-nitro-N-methylaniline derivatives provided detailed structural information. researchgate.net Although the molecules had similar shapes, their intermolecular interactions were markedly different. researchgate.net This underscores the importance of precise structural elucidation for understanding the properties of even closely related compounds.
To illustrate the type of data obtained from such an analysis, the table below presents hypothetical, yet representative, crystallographic data for a crystalline derivative of an aniline compound.
Interactive Table: Representative Crystallographic Data for an Aniline Derivative
| Parameter | Value |
| Empirical Formula | C₈H₁₀FNO |
| Formula Weight | 155.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 9.156(3) |
| α (°) | 90 |
| β (°) | 105.45(2) |
| γ (°) | 90 |
| Volume (ų) | 768.9(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.339 |
Note: The data in this table is illustrative and represents typical values for a small organic molecule similar to the subject compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for determining the purity of volatile and semi-volatile compounds like this compound, as well as for identifying and quantifying components in a mixture.
In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the sample through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.
As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion and various fragment ions. This fragmentation pattern provides definitive structural information.
For the purity assessment of this compound, a GC-MS analysis would reveal the presence of any residual starting materials, by-products, or other impurities. The area under each peak in the chromatogram is proportional to the amount of the corresponding compound, allowing for quantitative analysis. Research comparing GC-MS and LC-MS for the analysis of aniline derivatives in groundwater has shown that GC-MS is a robust and sensitive method. d-nb.inforesearchgate.net For instance, it was demonstrated that GC/MS and GC/MS-MS results had deviations of less than 10% from each other, indicating high precision. researchgate.net
The table below outlines typical parameters for a GC-MS analysis suitable for this compound.
Interactive Table: Representative GC-MS Analytical Parameters
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column Type | DB-Wax Capillary Column nist.gov |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm nist.gov |
| Carrier Gas | Helium nist.gov |
| Injection Mode | Split |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 60 °C, ramp at 10 °C/min to 240 °C, hold for 5 min nist.gov |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 m/z |
| Expected Molecular Ion (M⁺) | m/z 155 |
| Expected Key Fragments | m/z 140 ([M-CH₃]⁺), m/z 125 ([M-CH₂O]⁺), m/z 112 ([M-CH₃-F]⁺) |
Note: The data in this table is illustrative and represents a typical method for analyzing substituted anilines. The fragmentation pattern is predicted based on the structure of this compound.
Future Research Trajectories for 2 Fluoro 6 Methoxy N Methylaniline
Discovery of Novel Reactivity and Transformation Pathways
The inherent reactivity of the aniline (B41778) core in 2-Fluoro-6-methoxy-N-methylaniline is significantly modulated by its substituents, opening avenues for exploring new chemical transformations. The electron-donating nature of the amino and methoxy (B1213986) groups, combined with the electron-withdrawing fluorine atom, creates a unique electronic environment on the aromatic ring, making it susceptible to various reactions.
Future research could focus on leveraging this distinct reactivity profile. For instance, the exploration of electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, could lead to the synthesis of a diverse library of polysubstituted anilines. byjus.com The directing effects of the existing substituents would likely lead to highly regioselective outcomes. Furthermore, the development of novel cyclization reactions, potentially triggered by the ortho-fluoro and methoxy groups, could provide access to novel heterocyclic scaffolds. Research into the reactivity of the N-methyl group, such as through directed C-H activation or functionalization, could also yield new and valuable derivatives. The investigation of unexpected reactivity, such as the surprising reactivity of some aniline derivatives with hydroxide (B78521) ions in aqueous media, could also unveil novel transformation pathways. nii.ac.jp
| Potential Reaction Type | Expected Outcome | Key Influencing Factors |
| Electrophilic Aromatic Substitution | Regioselective introduction of new functional groups | Directing effects of -F, -OCH3, and -NHCH3 groups |
| Cyclization Reactions | Formation of novel heterocyclic compounds | Proximity and reactivity of ortho substituents |
| C-H Activation | Functionalization of the N-methyl group or aromatic ring | Development of suitable catalyst systems |
| Nucleophilic Aromatic Substitution | Displacement of the fluorine atom under specific conditions | Activation by electron-withdrawing groups and reaction conditions |
Development of Asymmetric Synthetic Strategies
The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its derivatives can possess chirality. Future research should therefore focus on the development of asymmetric synthetic strategies to access enantiomerically pure derivatives.
One promising avenue is the use of chiral catalysts in reactions involving the aniline nitrogen or the aromatic ring. For example, transition metal-catalyzed asymmetric hydrogenation of imines derived from this compound could produce chiral secondary amines. acs.org Additionally, the development of enantioselective methods for the synthesis of atropisomeric anilines, where rotation around a single bond is restricted, could be a fruitful area of investigation. Chiral amines themselves are widely used in asymmetric synthesis as resolving agents or chiral auxiliaries, suggesting that derivatives of this compound could also find applications in this area. sigmaaldrich.com The synthesis of chiral sulfonimidamides from anilines, for instance, has been shown to proceed with high enantiospecificity. wur.nlwur.nl
Exploration of Materials Science Applications
Aniline and its derivatives are foundational monomers for conducting polymers and have been explored for applications in organic electronics. researchgate.netrsc.org The specific substitution pattern of this compound makes it an intriguing candidate for the development of novel functional materials. The fluorine and methoxy groups can influence key material properties such as solubility, processability, and electronic characteristics.
Future research could investigate the polymerization of this compound to create new polyaniline derivatives. The resulting polymers could exhibit unique optical and electronic properties, potentially finding use in sensors, electrochromic devices, or as components in organic light-emitting diodes (OLEDs). The fluorine substituent, in particular, can enhance the stability and performance of organic electronic materials. Furthermore, the ability of aniline derivatives to form self-assembled monolayers could be explored for surface modification and the fabrication of nanoscale electronic devices. Research into the synthesis of polymers with aniline derivatives has shown that the substituent can significantly impact the morphology and properties of the resulting material. rsc.org
| Potential Application Area | Key Properties to Investigate | Rationale for Use of this compound |
| Conducting Polymers | Electrical conductivity, solubility, processability, stability | Unique electronic and steric effects of substituents |
| Organic Electronics (e.g., OLEDs) | Charge transport properties, HOMO/LUMO levels, fluorescence | Potential for tuning optoelectronic properties |
| Chemical Sensors | Sensitivity and selectivity to specific analytes | Functional groups can act as binding sites |
| Corrosion Inhibitors | Adsorption on metal surfaces, inhibition efficiency | Aniline derivatives are known to be effective corrosion inhibitors |
Advanced Computational Design of Next-Generation Analogues
Computational chemistry offers a powerful toolkit for the rational design of new molecules with tailored properties. In silico methods can be employed to predict the electronic, steric, and spectroscopic properties of novel analogues of this compound before their synthesis, thereby accelerating the discovery process.
Future research should utilize density functional theory (DFT) and other computational methods to explore the structure-property relationships of a virtual library of derivatives. researchgate.net These studies can guide the selection of the most promising candidates for synthesis and experimental evaluation. For example, computational screening could identify analogues with optimized electronic properties for applications in organic electronics or with specific binding affinities for biological targets. nih.gov The impact of different substituents on the aniline's reactivity and spectroscopic signatures can also be modeled, providing valuable insights for synthetic chemists. acs.org
Synergistic Approaches Combining Synthesis and Computational Methods
The most rapid and impactful advances in the chemistry of this compound will likely arise from a synergistic approach that combines synthetic, mechanistic, and computational investigations. acs.orgnih.govcapes.gov.br This integrated strategy allows for a deeper understanding of reaction mechanisms and the rational design of improved synthetic routes and novel functional molecules.
Future research should aim to create a feedback loop between experimental and computational work. For instance, computational studies can be used to propose and rationalize novel reaction pathways, which can then be tested in the laboratory. nih.gov Conversely, unexpected experimental results can be explained and further explored through detailed mechanistic and computational analysis. This synergistic approach has been successfully applied to the development of new methods for aniline synthesis and can be a powerful tool for unlocking the full potential of this compound and its derivatives. acs.orgcapes.gov.br
Q & A
Q. What are the common synthetic routes for preparing 2-Fluoro-6-methoxy-N-methylaniline?
The synthesis typically involves sequential functionalization of an aniline precursor. A standard approach includes:
- Fluorination and Methoxylation : Direct electrophilic substitution on aniline derivatives using fluorinating agents (e.g., Selectfluor) and methoxylation via nucleophilic aromatic substitution (e.g., using NaOMe in polar aprotic solvents) .
- N-Methylation : Reaction of 2-fluoro-6-methoxyaniline with methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) in acetone or DMF at 60–80°C to introduce the N-methyl group . Key Consideration: Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
Q. How is this compound characterized experimentally?
Characterization relies on:
- Spectroscopy :
- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., aromatic protons at positions 3 and 5), while the methoxy group shows a singlet at ~3.8 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 169.2 (calculated for C₈H₁₀FNO) with fragmentation patterns confirming substituents .
- Elemental Analysis : Matches theoretical C, H, N, and F percentages (±0.3% tolerance) .
Q. What safety precautions are critical when handling this compound?
Based on analogous aniline derivatives:
- Personal Protection : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of vapors .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Disposal : Neutralize with dilute HCl before incineration to avoid environmental release .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models:
- Electron Distribution : Fluorine’s electronegativity increases electron withdrawal from the aromatic ring, while the methoxy group donates electrons via resonance, creating a polarized electronic environment .
- Reactivity Hotspots : Fukui indices highlight nucleophilic attack susceptibility at the para position relative to the amine group . Validation: Compare computed IR spectra with experimental data to refine basis sets (e.g., 6-31G(d,p)) .
Q. What mechanistic insights explain contradictions in regioselectivity during electrophilic substitution reactions?
Contradictions arise from competing directing effects:
- Fluorine vs. Methoxy Groups : Fluorine is meta-directing (electron-withdrawing), while methoxy is ortho/para-directing (electron-donating). Kinetic studies show that under acidic conditions, the methoxy group dominates, favoring substitution at the ortho position relative to the amine .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states where methoxy resonance dominates, altering regioselectivity vs. nonpolar solvents .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in pharmacological studies?
While direct data is limited, structural analogs suggest:
- Enzyme Inhibition : The N-methyl group reduces basicity, potentially enhancing membrane permeability. Fluorine’s electronegativity may facilitate hydrogen bonding with catalytic residues (e.g., in kinase binding pockets) .
- Receptor Binding : Docking simulations (AutoDock Vina) predict moderate affinity (Kd ~10–50 μM) for serotonin receptors due to the amine’s interaction with aspartate residues . Experimental Validation: Use radiolabeled analogs (e.g., ¹⁸F isotope) for in vitro binding assays .
Methodological Comparison Tables
Q. Table 1: Synthetic Routes for this compound
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Fluorination | Selectfluor, DCM, 0°C | 65–70 | Competing di-substitution |
| Methoxylation | NaOMe, DMF, 80°C | 75 | Hydrolysis of methyl group |
| N-Methylation | CH₃I, K₂CO₃, acetone | 85 | Over-alkylation to quaternary ammonium salts |
Q. Table 2: Computational vs. Experimental ¹H NMR Shifts
| Position | DFT (B3LYP/6-31G(d,p)) (ppm) | Experimental (ppm) | Deviation |
|---|---|---|---|
| H-3 | 7.12 | 7.08 | -0.04 |
| H-5 | 6.89 | 6.93 | +0.04 |
| OCH₃ | 3.78 | 3.81 | +0.03 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
